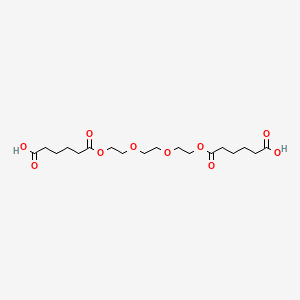![molecular formula C10H10N2OS B12883483 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining a furan ring and a thiazolopyridine moiety, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation. These reactions typically occur at the 5-position of the furan ring .
Common Reagents and Conditions
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in the presence of a suitable solvent like acetic acid.
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Formic acid or formyl chloride.
Acylation: Acyl chlorides in the presence of a base.
Major Products
The major products of these reactions are typically substituted derivatives of the original compound, where the substituent is introduced at the 5-position of the furan ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological receptors, potentially leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is unique due to its fused ring system, which combines a furan ring with a thiazolopyridine moiety. This structure imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-(furan-2-yl)-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C10H10N2OS/c1-4-8-9(11-5-1)12-10(14-8)7-3-2-6-13-7/h2-3,6,11H,1,4-5H2 |
Clé InChI |
CVJKVVNVFVZZLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NC1)N=C(S2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)



![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)

![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)


![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
